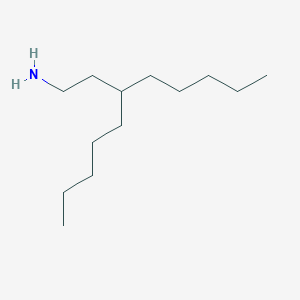

3-Pentyloctan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H29N |

|---|---|

Molecular Weight |

199.38 g/mol |

IUPAC Name |

3-pentyloctan-1-amine |

InChI |

InChI=1S/C13H29N/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13H,3-12,14H2,1-2H3 |

InChI Key |

AEDZIVGLWKYFOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCC)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Pentyloctan 1 Amine and Its Analogs

Chemoselective and Regioselective Preparations of Primary Saturated Amines

The synthesis of primary amines requires careful control to avoid the formation of secondary and tertiary amine byproducts. Chemoselective and regioselective methods are therefore essential for achieving high yields and purity.

Catalytic Hydrogenation Approaches from Nitriles and Imines

Catalytic hydrogenation is a powerful and atom-economical method for the synthesis of primary amines from nitriles and imines. bme.hursc.org This approach involves the reduction of a C≡N or C=N bond using molecular hydrogen in the presence of a metal catalyst.

For the synthesis of 3-pentyloctan-1-amine, the corresponding precursor would be 3-pentyloctanenitrile. The hydrogenation of this nitrile would proceed via an intermediate imine, which is then further reduced to the primary amine. A key challenge in nitrile hydrogenation is preventing the intermediate imine from reacting with the newly formed primary amine, which leads to the formation of secondary amines. bme.hu To enhance selectivity for the primary amine, reactions are often carried out in the presence of ammonia (B1221849) or by using specific catalyst systems. rsc.org

Commonly used catalysts include heterogeneous systems like Raney Nickel, Raney Cobalt, and supported noble metals such as Palladium (Pd) or Rhodium (Rh). bme.hunih.gov Homogeneous catalysts, particularly those based on iron, cobalt, and manganese pincer complexes, have also shown high selectivity for primary amines under milder conditions. rsc.org

| Catalyst | Substrate Type | Conditions | Selectivity for Primary Amine | Reference |

|---|---|---|---|---|

| Raney Nickel | Aliphatic dinitriles | 77 °C, 50 bar H₂ | High (for aminonitriles) | bme.hu |

| Fe(PNPCy) pincer complex | Aromatic and Aliphatic Nitriles | 50-100 °C, 50 bar H₂ | High | rsc.org |

| Polysilane/SiO₂-supported Pd | Aromatic and Aliphatic Nitriles | 60-80 °C, 50 kPa H₂ (Flow) | Near quantitative yields of primary amine salts | nih.govresearchgate.net |

| Ni/NiO@C | Aromatic Nitriles | 120 °C, 10 bar H₂ | Up to 98% | rsc.org |

Reductive Amination Strategies with Ammonia as the Nitrogen Source

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. wikipedia.org This reaction involves the conversion of a carbonyl compound (an aldehyde or ketone) into an amine through an intermediate imine. masterorganicchemistry.com When ammonia is used as the nitrogen source, a primary amine is formed. The process can be performed in a single pot (direct reductive amination) by mixing the carbonyl compound, ammonia, and a reducing agent. wikipedia.org

To synthesize this compound via this route, one could start from 3-pentyloctanal. The aldehyde would react with ammonia to form an imine in situ, which is then immediately reduced to the target primary amine. The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the starting aldehyde, preventing the reduction of the carbonyl group to an alcohol. masterorganicchemistry.comorganic-chemistry.org

Recent advances have focused on catalytic reductive amination using molecular hydrogen as the reductant, which is a greener alternative. nih.gov Catalysts based on abundant metals like iron and nickel have been developed for the reductive amination of a wide range of ketones and aldehydes, including purely aliphatic ones. nih.govresearchgate.net

| Carbonyl Substrate | Nitrogen Source | Reducing System | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Ammonia | NaBH₃CN or NaBH(OAc)₃ | High selectivity for imine reduction. | masterorganicchemistry.comorganic-chemistry.org |

| Aliphatic Ketones | Aqueous NH₃ | Fe/(N)SiC catalyst, H₂ | Reusable catalyst, good functional group tolerance. | nih.govresearchgate.net |

| Aldehydes/Ketones | Ammonium (B1175870) formate | Cp*Ir complexes | Transfer hydrogenation conditions. | organic-chemistry.org |

| Alcohols | Ammonia | Ni catalyst, H₂ | Hydrogen borrowing/auto-transfer catalysis. | wikipedia.org |

Amide Reduction Pathways to Primary Amines

The reduction of amides is a fundamental transformation that provides a direct route to amines. wikipedia.org For the synthesis of a primary amine like this compound, the corresponding primary amide, 3-pentyloctanamide, would be the required starting material.

The classic reagent for this transformation is lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting primary, secondary, and tertiary amides to the corresponding amines. masterorganicchemistry.comucalgary.ca The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca Unlike the reduction of other carbonyl compounds, which yield alcohols, the reduction of amides results in the complete conversion of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). ucalgary.ca

While effective, the use of stoichiometric and highly reactive hydrides like LiAlH₄ has drawbacks in terms of safety and waste generation. Consequently, catalytic methods have been developed. Catalytic hydrogenation of amides to amines is possible but often requires harsh conditions, such as high pressures and temperatures. wikipedia.org More recently, catalyst systems based on calcium, iron, and other metals in combination with hydrosilanes or hydroboranes have been reported to reduce amides to amines under milder conditions. researchgate.net

Gabriel Synthesis and Staudinger-Aza-Wittig Reactions for Alkyl Amines

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct alkylation of ammonia. wikipedia.orgchemistrysteps.com The synthesis of this compound would begin with the corresponding alkyl halide, 1-halo-3-pentyloctane.

The reaction proceeds in two main steps:

Alkylation : Potassium phthalimide (B116566) is used as an ammonia surrogate. byjus.com Its nitrogen atom, rendered nucleophilic by deprotonation, displaces the halide from the alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. chemistrysteps.com The bulky phthalimide group prevents further alkylation.

Deprotection : The primary amine is then liberated from the N-alkylphthalimide. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), which cleaves the phthalimide group to release the free primary amine and a phthalhydrazide (B32825) precipitate. wikipedia.orgthermofisher.com

The Staudinger reaction followed by an aza-Wittig reaction provides an alternative pathway. chem-station.com This sequence would start with 1-azido-3-pentyloctane. The azide (B81097) reacts with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane (the Staudinger reaction). This intermediate can then undergo an intramolecular or intermolecular aza-Wittig reaction with a carbonyl compound to form an imine. wikipedia.org For primary amine synthesis, the iminophosphorane is typically hydrolyzed to yield the primary amine and the phosphine oxide. The tandem Staudinger/aza-Wittig sequence is often used to form imines which are then reduced in a subsequent step. mdpi.com

Exploration of Sustainable and Green Synthetic Routes

Green chemistry principles encourage the development of synthetic routes that are more environmentally benign. rsc.org For the synthesis of this compound, several strategies can be considered to improve sustainability.

One key area is the use of catalytic methods that rely on abundant, non-toxic metals and atom-economical reagents. nih.gov For example, iron-catalyzed reductive amination using molecular hydrogen is a significant improvement over methods that use stoichiometric metal hydrides. nih.gov

Another important green strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology. rsc.org This approach allows for the N-alkylation of ammonia with alcohols. In this scenario, 3-pentyloctan-1-ol (B3103545) could be converted directly to this compound. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water, making it highly atom-economical. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The structure of this compound contains a chiral center at the C3 position. The synthesis of enantiomerically pure or enriched derivatives is of great importance, particularly for pharmaceutical applications. Asymmetric synthesis provides the tools to control this stereochemistry.

Metal-catalyzed enantioselective reductive amination (ERA) of ketones is a direct method for producing chiral primary amines. researchgate.net Although challenging, significant progress has been made, especially for aryl alkyl ketones. For a dialkyl substrate that would lead to this compound, the development of a suitable chiral catalyst is crucial. The synthesis would involve the asymmetric reductive amination of 3-pentyloctan-4-one with ammonia, using a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) and a chiral ligand. researchgate.net

Another powerful approach is the asymmetric hydrogenation of prochiral imines or enamines. acs.org An imine formed from 3-pentyloctanal and ammonia could be reduced using a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand, to yield one enantiomer of the amine preferentially.

Biocatalysis, using enzymes like reductive aminases (RedAms), offers a highly selective and environmentally friendly route to chiral amines. researchgate.net These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild aqueous conditions. A suitable RedAm could potentially convert an appropriate ketone precursor to a specific enantiomer of a this compound analog.

Asymmetric Hydrogenation and Reductive Amination

The direct conversion of a prochiral ketone, such as undecan-4-one (the precursor to this compound), into the corresponding chiral primary amine via asymmetric reductive amination (ARA) is one of the most efficient and atom-economical strategies. acs.orgnih.gov This transformation can be achieved through two main catalytic approaches: transition-metal-catalyzed hydrogenation and biocatalysis.

Transition-Metal Catalysis:

Metal-catalyzed enantioselective reductive amination of ketones using ammonia or an ammonia surrogate is a powerful tool for synthesizing chiral primary amines. thieme-connect.com However, dialkyl ketones are notoriously challenging substrates compared to their aryl alkyl counterparts. Several catalytic systems based on iridium, rhodium, and ruthenium have been developed to address this challenge.

For instance, iridium-catalyzed systems employing chiral phosphoramidite (B1245037) ligands have shown promise in the direct asymmetric reductive amination of aliphatic ketones. thieme-connect.com These reactions typically proceed under hydrogen gas and require careful optimization of ligands and reaction conditions to achieve high enantioselectivity. Ruthenium catalysts, particularly those paired with chiral diphosphine ligands like C3-TunePhos, have also been successfully applied to the direct reductive amination of alkyl aryl ketones with ammonium salts and molecular hydrogen, suggesting their potential applicability to more challenging dialkyl ketones. semanticscholar.org

A significant hurdle in these reactions is the reversible and often unfavorable formation of the NH-imine intermediate in situ, along with potential catalyst inhibition by the nitrogen-containing reagents. thieme-connect.comresearchgate.net

Biocatalysis:

Biocatalytic reductive amination has emerged as a potent alternative, often overcoming the limitations of traditional chemical catalysis, especially for sterically bulky substrates. mdpi.com Transaminases (TAs) and imine reductases (IREDs) are two classes of enzymes particularly suited for this purpose.

Transaminases, through a process of reductive amination, can asymmetrically synthesize chiral amines from carbonyl compounds. mdpi.com Significant protein engineering efforts have been directed at expanding the substrate scope of TAs to accommodate bulky-bulky ketones, which are direct precursors to amines like this compound. nih.govresearchgate.netresearchgate.net Engineered (S)-selective transaminases have demonstrated high activity and stereoselectivity (up to >99.9% enantiomeric excess) for a range of chiral amines with large substituents. nih.gov

Imine reductases (IREDs), specifically a subclass known as reductive aminases (RedAms), can catalyze the direct reductive coupling of a ketone and an amine. nih.govresearchgate.net These enzymes have shown exceptional efficiency and selectivity under mild, aqueous conditions, making them an attractive green chemistry approach for the synthesis of complex chiral amines. nih.gov

| Catalyst/Enzyme Type | Catalyst/Ligand | Substrate Type | Amine Source | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Iridium Complex | [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Aliphatic Ketones | Diphenylmethanamine | Applicable to a wide variety of chiral amines. | Up to 99% thieme-connect.com |

| Ruthenium Complex | Ru / C3-TunePhos | Alkyl Aryl Ketones | Ammonium Acetate / H₂ | Highly efficient for industrially relevant amines. | >90% for most cases semanticscholar.org |

| Biocatalyst | Engineered Transaminase (ATA) | Bulky-Bulky Ketones | Isopropylamine (amine donor) | High activity and stereoselectivity for bulky substrates. | Up to >99.9% nih.gov |

| Biocatalyst | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Aliphatic Ketones | Alkylamines | Efficient under mild, aqueous conditions. | High conversion and selectivity reported. nih.gov |

Chiral Auxiliary and Chiral Catalyst-Mediated Transformations

An alternative to the direct amination of ketones involves the use of chiral auxiliaries to direct the stereoselective formation of the C-N bond, or the use of small-molecule chiral catalysts to control the enantioselectivity of the reaction.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of α-branched primary amines, sulfinamides, particularly tert-butanesulfinamide, are among the most versatile and widely used chiral auxiliaries. yale.edu

The general strategy involves the condensation of the chiral sulfinamide with an aldehyde (octanal) to form a chiral sulfinyl imine. Subsequent nucleophilic addition of an organometallic reagent, such as pentylmagnesium bromide (a Grignard reagent), proceeds with high diastereoselectivity. wikipedia.org The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org The final step involves the acidic cleavage of the sulfinyl group to release the desired enantiomerically enriched primary amine. This method is robust and has been applied to the synthesis of a vast array of chiral amines. yale.edu

Another well-established class of auxiliaries is based on pseudoephedrine. Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. nih.gov While typically used for α-alkylation of carboxylic acid derivatives, related methodologies can be adapted for amine synthesis.

| Chiral Auxiliary | Key Intermediate | Transformation | Key Advantages | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| tert-Butanesulfinamide | Chiral Sulfinyl Imine | Diastereoselective addition of organometallic reagents | High reliability, broad substrate scope, high stereoselectivity. | Often >95:5 |

| Pseudoephedrine / Pseudoephenamine | Chiral Amide | Diastereoselective enolate alkylation | High crystallinity of intermediates, excellent stereocontrol. | Can exceed >20:1 nih.gov |

Chiral Catalyst-Mediated Transformations:

The field of asymmetric organocatalysis offers powerful, metal-free alternatives for constructing chiral molecules. rsc.org Chiral primary amines, derived from natural amino acids or Cinchona alkaloids, can act as catalysts themselves by forming reactive enamine or iminium ion intermediates with carbonyl compounds. rsc.orgrsc.org These catalysts have proven effective in a wide range of enantioselective transformations, including Michael additions and α-functionalizations, which can be part of a synthetic route to complex amines. rsc.org

For example, a chiral primary amine catalyst could be used in the asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine, establishing the chiral center. Subsequent chemical modifications would then lead to the target amine. Similarly, chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for the asymmetric activation of imines toward nucleophilic attack, enabling the synthesis of chiral amines with high enantioselectivity. nih.gov

Mechanistic Investigations into the Chemical Reactivity of 3 Pentyloctan 1 Amine

Nucleophilic Reactivity and Derivativatization Pathways of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of 3-Pentyloctan-1-amine imparts nucleophilic character, making it reactive towards a variety of electrophiles. However, the steric bulk of the surrounding alkyl groups significantly modulates this reactivity compared to less hindered primary amines.

Acylation and sulfonylation are fundamental transformations for primary amines, yielding amides and sulfonamides, respectively. In the case of this compound, the rate of these reactions is expected to be slower than for linear primary amines due to steric hindrance. The bulky substituent impedes the approach of the acylating or sulfonylating agent to the nitrogen atom.

Acylation: The reaction with acyl halides or anhydrides typically requires a base to neutralize the acid byproduct. For sterically hindered amines, stronger catalysts or more forcing conditions may be necessary. Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) are often employed to accelerate the reaction by forming a more reactive acylpyridinium intermediate. thieme-connect.de The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

Sulfonylation: Similar to acylation, the reaction with sulfonyl chlorides is subject to steric effects. The formation of sulfonamides from sterically hindered amines can be challenging. researchgate.net The mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Table 1: Illustrative Comparison of Acylation Conditions This table presents hypothetical data to illustrate the expected impact of steric hindrance on the acylation of primary amines.

| Amine Substrate | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| n-Octylamine | Acetyl Chloride | Pyridine | 25 | 1 | >95 |

| This compound | Acetyl Chloride | Pyridine | 25 | 12 | ~40 |

| This compound | Acetyl Chloride | DMAP | 25 | 4 | >90 |

Imine and Enamine Formation with Carbonyl Compounds

Primary amines react with aldehydes and ketones to form imines through a reversible, acid-catalyzed process. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgpressbooks.pub Subsequent acid-catalyzed dehydration yields the imine, also known as a Schiff base. libretexts.org

For this compound, the formation of imines is feasible, particularly with less sterically demanding aldehydes. Reactions with ketones, especially bulky ones, would be significantly slower due to increased steric clash in the tetrahedral carbinolamine intermediate. The optimal pH for this reaction is typically mildly acidic (around 4-5) to facilitate both protonation of the carbonyl and avoid complete protonation of the amine nucleophile. libretexts.orgpressbooks.pub

While primary amines form imines, enamines are characteristically formed from the reaction of aldehydes or ketones with secondary amines. wikipedia.orgmasterorganicchemistry.com Imines can exist in equilibrium with their enamine tautomers. However, for imines derived from primary amines like this compound, the imine form is generally more thermodynamically stable and predominates. wikipedia.org

The N-alkylation of primary amines with alkyl halides is often complicated by overalkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. nih.gov This can lead to a mixture of mono- and di-alkylated products, as well as the tertiary amine and quaternary ammonium (B1175870) salt.

The steric hindrance in this compound provides a degree of natural selectivity towards monoalkylation. The bulky alkyl group not only hinders the initial alkylation but also makes the resulting secondary amine, N-alkyl-3-pentyloctan-1-amine, even more sterically congested, thus disfavoring a second alkylation step.

To further enhance selectivity for monoalkylation, specific strategies can be employed. One effective method involves using the hydrobromide or hydrochloride salt of the primary amine. rsc.orgresearchgate.net In the presence of a base, a small equilibrium concentration of the free primary amine is generated, which can be alkylated. The resulting secondary amine is immediately protonated, protecting it from further reaction. rsc.orgresearchgate.net This competitive deprotonation/protonation strategy allows for high yields of the monoalkylated product. rsc.org The choice of solvent and base is also critical in controlling the reaction outcome. researchgate.net

Oxidative and Reductive Transformations of the this compound Scaffold

The this compound structure can undergo various oxidative and reductive transformations at both the nitrogen center and the adjacent carbon atoms.

The term amine N-oxide strictly refers to the oxidation product of a tertiary amine, which contains a coordinate covalent bond between nitrogen and oxygen (R₃N⁺-O⁻). wikipedia.org The oxidation of primary amines like this compound does not typically yield stable N-oxides. Instead, it can lead to a variety of products depending on the oxidant and reaction conditions, including hydroxylamines, nitroso compounds, and nitro compounds.

Oxidation with reagents like hydrogen peroxide or peroxy acids can convert primary amines to the corresponding nitroalkanes, often proceeding through hydroxylamine and nitroso intermediates. The specific outcome is highly dependent on controlling the reaction conditions.

While stable primary amine oxides are not common, the chemistry of N-oxides is relevant in synthetic contexts where they are used as mild oxidants. wikipedia.orgasianpubs.org For example, N-methylmorpholine N-oxide is a widely used co-oxidant in reactions like osmium-catalyzed dihydroxylation. wikipedia.org

The direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis. rsc.org For this compound, the C-H bonds on the alpha-carbon (C-1) are activated by the adjacent nitrogen atom and are potential sites for functionalization.

One prominent strategy for α-C–H functionalization involves an initial oxidation of the amine to an imine or iminium ion intermediate. chemrxiv.orgnih.gov This in-situ generation of a reactive intermediate primes the alpha-position for nucleophilic attack. Bio-inspired methods using quinone mediators can facilitate the formation of a ketimine intermediate from α-branched primary amines. chemrxiv.orgnih.gov This ketimine can then react with a range of carbon-centered nucleophiles (e.g., organometallic reagents) to form a new C-C bond at the alpha-position, ultimately yielding an α-substituted primary amine after hydrolysis. chemrxiv.orgnih.govchemrxiv.org This approach allows for the construction of fully substituted α-carbon centers. nih.govchemrxiv.org

Photoredox catalysis has also emerged as a powerful tool for C-H functionalization. rsc.orgacs.org These methods can generate α-amino radicals via hydrogen atom transfer (HAT), which can then engage in various bond-forming reactions. rsc.org Such strategies could potentially be applied to this compound to introduce new substituents at the C-1 position.

Table 2: Potential Products from α-C-H Functionalization of this compound via In-Situ Imine Formation This table presents hypothetical reaction outcomes based on established methodologies for α-C-H functionalization.

| Nucleophile | Reagent Example | Expected Product after Hydrolysis |

|---|---|---|

| Organolithium | Phenyllithium | 1-Phenyl-3-pentyloctan-1-amine |

| Grignard Reagent | Allylmagnesium Bromide | 1-Allyl-3-pentyloctan-1-amine |

| Cyanide Source | Trimethylsilyl Cyanide (TMSCN) | 1-Cyano-3-pentyloctan-1-amine |

Acid-Base Properties and Proton Transfer Dynamics in Diverse Media

The acid-base chemistry of this compound is centered on the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it a Brønsted-Lowry base. ncert.nic.in This allows it to accept a proton (H⁺) from an acid. The basicity of aliphatic amines like this compound is influenced by the electronic and steric effects of the alkyl group, as well as the nature of the solvent. fiveable.melibretexts.org

The alkyl framework of this compound, being electron-donating, increases the electron density on the nitrogen atom, making it more basic than ammonia (B1221849). ncert.nic.in Simple alkylamines typically exhibit pKa values for their conjugate acids in the range of 9.5 to 11.0 in aqueous solutions. libretexts.orglibretexts.org It is anticipated that the pKa of protonated this compound would fall within this range.

The dynamics of proton transfer are fundamental to the acid-base reactions of this amine. rsc.orgresearchgate.net In protic solvents such as water, the amine group is readily protonated, forming the corresponding ammonium salt. This process is a rapid, diffusion-controlled reaction. The stability of the resulting protonated amine is influenced by solvation effects. In aqueous media, the ammonium cation is stabilized by hydrogen bonding with water molecules. quora.com

In nonpolar, aprotic media, the acid-base behavior is different. Lacking the stabilizing effect of a protic solvent, the extent of proton transfer will be highly dependent on the strength of the acid present. In such environments, ion pair formation is a key feature of the proton transfer dynamics.

A summary of the expected acid-base properties of this compound, based on analogous primary alkylamines, is presented in the table below.

| Property | Expected Value/Behavior | Influencing Factors |

| pKa of Conjugate Acid (R-NH₃⁺) | 10.0 - 11.0 | Inductive effect of the alkyl group, solvation effects. |

| Basicity | More basic than ammonia. | The electron-donating nature of the pentyl and octyl groups increases electron density on the nitrogen atom. |

| Proton Transfer in Protic Media | Rapid protonation to form a solvated ammonium cation. | Governed by the pKa of the amine and the pH of the medium. |

| Proton Transfer in Aprotic Media | Formation of an ion pair with the conjugate base of the acid. | Dependent on the acid strength and the polarity of the solvent. |

Thermal and Photochemical Decomposition Pathways

The decomposition of this compound can be initiated by thermal energy or by the absorption of ultraviolet radiation, leading to distinct reaction pathways.

Thermal Decomposition:

The thermal degradation of long-chain primary amines typically involves several potential pathways. uky.edu For this compound, the following decomposition routes are plausible at elevated temperatures:

Dehydrogenation: This is a common pathway for primary amines, leading to the formation of an imine, which can be further dehydrogenated to a nitrile.

C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond can occur, generating an alkyl radical and an amino radical (•NH₂).

C-C Bond Cleavage: At higher temperatures, cleavage of carbon-carbon bonds within the alkyl chain can occur, leading to the formation of smaller hydrocarbon fragments.

Theoretical studies on shorter-chain primary amines suggest that decomposition can lead to the desorption of products such as imines, hydrogen, alkyl cyanides, and ammonia. aip.orgnih.gov It is expected that the thermal decomposition of this compound would follow similar patterns, although the presence of a branched alkyl chain might introduce additional complexities. researchgate.net

Photochemical Decomposition:

The photochemistry of primary aliphatic amines is characterized by the cleavage of N-H and α-C-H bonds upon absorption of UV radiation. researchgate.net For this compound, the primary photochemical processes would likely involve:

N-H Bond Fission: This would lead to the formation of an aminyl radical (R-NH•) and a hydrogen atom.

α-C-H Bond Fission: Cleavage of a C-H bond on the carbon adjacent to the nitrogen would result in the formation of an α-aminoalkyl radical.

These initial radical species are highly reactive and can undergo a variety of subsequent reactions, including disproportionation, recombination, and reaction with other molecules, leading to a complex mixture of final products. The reactivity of amines in photochemical systems can also involve single-electron oxidation to form a radical cation, which can then undergo deprotonation or C-H abstraction. acs.org

The expected decomposition products based on the behavior of analogous primary amines are summarized in the table below.

| Decomposition Type | Probable Primary Products | Subsequent Products |

| Thermal | Imines, Nitriles, Alkyl radicals, Amino radicals | Ammonia, Hydrogen gas, Smaller alkanes and alkenes |

| Photochemical | Aminyl radicals, α-Aminoalkyl radicals, Hydrogen atoms | Dimerized products, Disproportionation products |

Computational and Theoretical Chemistry Studies on 3 Pentyloctan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a single molecule of 3-Pentyloctan-1-amine. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and preferred three-dimensional structures.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of this compound. mdpi.comarxiv.org The core principle of DFT is that the ground-state properties of a molecule are a unique functional of its electron density. mdpi.com

For this compound, DFT calculations are typically employed to determine its most stable geometric structure (conformer) by minimizing the molecule's energy. A common approach involves using a hybrid functional, such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP), combined with a basis set like 6-31G(d,p) to perform geometry optimization. researchgate.netmdpi.com This process yields key data on bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations provide crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. ugm.ac.id A smaller gap suggests the molecule is more likely to be reactive. Other properties, such as the molecular dipole moment and atomic charge distribution, can also be computed to understand the molecule's polarity and potential sites for electrostatic interactions. mdpi.com

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT (B3LYP/6-31G(d,p)) This table presents illustrative data typical for a molecule of this class.

| Property | Calculated Value | Description |

| Geometric Parameters | ||

| C-N Bond Length | ~1.47 Å | Length of the bond between the primary carbon and the nitrogen atom. |

| C-C Average Bond Length | ~1.53 Å | Average length of carbon-carbon single bonds in the alkyl chains. |

| C-N-H Bond Angle | ~107° | Angle formed by a carbon, the nitrogen, and a hydrogen atom of the amine group. |

| H-N-H Bond Angle | ~104° | Angle between the two hydrogen atoms of the primary amine group. |

| Electronic Properties | ||

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, often localized on the amine group. |

| LUMO Energy | +0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference indicating chemical stability. |

| Dipole Moment | ~1.3 D | A measure of the molecule's overall polarity, primarily due to the electronegative nitrogen atom. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy for calculating molecular energies. researchgate.net

Due to their computational expense, these high-accuracy methods are often used to perform single-point energy calculations on geometries previously optimized using a more efficient method like DFT. This approach provides a more refined understanding of the relative energies between different conformers of this compound. For a flexible molecule with numerous possible rotational isomers, identifying the global minimum energy structure and the energy barriers between conformers is crucial for understanding its dynamic behavior.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is suited for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model atoms as spheres and bonds as springs, using force fields to describe the interactions between them. This allows for the investigation of bulk properties and intermolecular phenomena. bohrium.com

To study the solvation of this compound, MD simulations are set up by placing one or more molecules into a box filled with a chosen solvent, such as water or a non-polar solvent like octanol. The simulation then tracks the positions and velocities of all atoms over time, revealing how the solvent molecules arrange themselves around the solute. nih.govmdpi.comnih.gov

Key analyses include the calculation of Radial Distribution Functions (RDFs), which show the probability of finding a solvent atom at a certain distance from an atom on the solute. For this compound in water, RDFs would likely show a well-defined solvation shell of water molecules hydrogen-bonding to the amine headgroup.

At higher concentrations, MD simulations can reveal the aggregation behavior of this compound. mdpi.com Due to its amphiphilic nature—a polar amine head and a large non-polar alkyl tail—the molecules are expected to aggregate in polar solvents to minimize the unfavorable contact between the hydrophobic tails and water. The simulations would show the formation of dimers, trimers, or larger micelle-like clusters driven by van der Waals forces between the alkyl chains. mdpi.comresearchgate.net

Table 2: Illustrative Parameters for an MD Simulation of this compound in Water This table outlines a typical setup for a simulation to study solvation.

| Parameter | Value | Description |

| System Composition | 1 this compound, ~5000 Water Molecules | Defines the solute and solvent. |

| Force Field | OPLS-AA / AMBER | A set of parameters describing the potential energy of the system. |

| Simulation Box | Cubic, ~5 nm x 5 nm x 5 nm | The periodic boundary box containing the molecules. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100 ns | The duration over which the system's trajectory is calculated. |

MD simulations are a powerful tool for investigating how molecules like this compound interact with biological membranes at a mechanistic level. nih.gov A typical simulation would involve a pre-equilibrated model membrane, such as a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, solvated in water. Molecules of this compound are then introduced into the water phase. nih.gov

The simulation would track the process of the amine approaching and interacting with the membrane. It is expected that the protonated (positively charged) amine headgroup would first form electrostatic interactions with the negatively charged phosphate (B84403) groups of the lipid headgroups. nih.gov Subsequently, the long, hydrophobic pentyloctyl tail would spontaneously insert into the non-polar core of the lipid bilayer to maximize hydrophobic interactions. rug.nl This insertion would likely cause a local disruption in the lipid packing and could alter membrane properties such as fluidity and thickness. These simulations provide a molecular-level picture of the partitioning process without any clinical or physiological interpretation. nih.govrug.nl

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict the spectroscopic signatures of this compound, which is invaluable for interpreting experimental spectra like Infrared (IR) and Raman. nih.govresearchgate.net Following a DFT geometry optimization, a frequency calculation can be performed. This calculation determines the molecule's normal modes of vibration—the fundamental movements from which all molecular vibrations are composed. libretexts.org

For a non-linear molecule, the number of vibrational modes is given by the formula 3N-6, where N is the number of atoms. libretexts.org For this compound (C13H29N, N=43), this results in 123 distinct vibrational modes. Each mode has a specific frequency and intensity, corresponding to a potential peak in an IR or Raman spectrum. libretexts.org

These calculated frequencies can be assigned to specific molecular motions, such as N-H stretching of the amine group, C-H stretching of the alkyl chains, C-N stretching, and various bending and twisting modes (e.g., CH₂ scissoring or rocking). libretexts.orgresearchgate.net Comparing the predicted spectrum with experimental data helps confirm the molecule's structure and assign the observed spectral bands. researchgate.netresearchgate.net

Table 3: Predicted Principal Vibrational Frequencies for this compound This table provides representative theoretical frequencies for key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Symmetric Stretch | ~3350 | In-phase stretching of the two N-H bonds. |

| N-H Asymmetric Stretch | ~3420 | Out-of-phase stretching of the two N-H bonds. |

| C-H Asymmetric Stretch | ~2960 | Stretching of C-H bonds in CH₃ and CH₂ groups. |

| C-H Symmetric Stretch | ~2870 | Stretching of C-H bonds in CH₃ and CH₂ groups. |

| N-H Scissoring (Bend) | ~1620 | Bending motion where the H-N-H angle changes. |

| CH₂ Scissoring (Bend) | ~1465 | Bending motion of methylene (B1212753) groups in the alkyl chains. |

| C-N Stretch | ~1080 | Stretching of the carbon-nitrogen bond. |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational and theoretical chemistry serve as powerful tools for investigating the intricate details of chemical reactions at the molecular level. While specific theoretical studies on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining computational studies on analogous amine compounds. Such studies provide a framework for predicting the reactivity, pathways, and energetics of reactions involving primary amines.

Theoretical investigations, primarily through quantum chemical calculations, allow for the mapping of potential energy surfaces, which describe the energy of a chemical system as a function of its geometry. Key features of these surfaces include energy minima, corresponding to reactants and products, and saddle points, which represent transition states. The transition state is a critical configuration along the reaction coordinate that separates reactants from products and its energy determines the activation energy of the reaction.

Density Functional Theory (DFT) is a widely employed computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. Various functionals, such as B3LYP and M06, paired with appropriate basis sets (e.g., 6-31G, 6-311++G**), are used to optimize the geometries of reactants, products, and transition states. mdpi.comresearchgate.netmdpi.com These calculations can provide valuable insights into bond-breaking and bond-forming processes, as well as the influence of molecular structure on reactivity. For instance, in the study of amine N-oxides, computational models like B3LYP/6-31G and M06/6-311G+(d,p) have been utilized to determine structures and energetics. mdpi.com

The elucidation of a reaction mechanism involves identifying the elementary steps that connect reactants to products. For an amine like this compound, potential reactions could include nucleophilic substitution, oxidation, or participation in condensation reactions. Theoretical calculations can help to distinguish between different possible pathways, such as concerted versus stepwise mechanisms, by comparing the activation energies of the respective transition states. The pathway with the lowest activation energy is generally the most favorable.

Table 1: Representative Theoretical Data for Amine Reactions (Hypothetical for this compound based on analogous systems)

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) | Transition State Geometry Highlights |

| Nucleophilic Substitution | DFT (B3LYP) | 6-311+G(d,p) | 80 - 120 | Elongated C-leaving group bond, forming N-C bond |

| Oxidation (N-oxide formation) | DFT (M06-2X) | 6-311++G** | 50 - 90 | Partially formed N-O bond |

| Condensation (Imine formation) | DFT (B3LYP) | 6-31G* | 60 - 100 | Tetrahedral intermediate, subsequent water elimination |

This table is illustrative and presents typical ranges of values obtained from computational studies on primary amines. The specific values for this compound would require dedicated theoretical investigation.

Furthermore, computational studies can reveal the geometry of transition states, providing a snapshot of the molecule at the peak of the energy barrier. Analysis of these structures, including bond lengths and angles, offers a deeper understanding of the electronic and steric factors that govern the reaction. For example, in the intramolecular aminolysis of epoxy amines, DFT calculations have been used to determine the origin of regioselectivity by analyzing the relative free energies of different transition states. researchgate.net

In addition to energetic and geometric information, theoretical calculations can provide other useful data such as vibrational frequencies, which can be used to confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies. This allows for the determination of thermodynamic properties like enthalpy and Gibbs free energy of activation, providing a more complete picture of the reaction kinetics.

While the specific reaction mechanisms and transition states for this compound remain a subject for future computational inquiry, the established methodologies in theoretical chemistry provide a robust framework for such investigations. By applying these computational tools, a detailed, atomistic understanding of the reactivity of this and other complex amines can be achieved.

Advanced Analytical Methodologies for the Characterization and Research of 3 Pentyloctan 1 Amine

Development of High-Resolution Chromatographic Techniques (e.g., GC-MS, LC-MS)

High-resolution chromatography, particularly when coupled with mass spectrometry, is a cornerstone for the separation and identification of volatile and non-volatile compounds. For a molecule like 3-Pentyloctan-1-amine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful analytical solutions.

Amines can be challenging to analyze by gas chromatography due to their basicity and polarity, which can lead to poor peak shape and column interaction. h-brs.devt.edu To overcome this, derivatization is often employed. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine group to form a less polar, more volatile derivative that is more amenable to GC analysis. h-brs.denih.gov

GC-MS analysis provides detailed information on the molecular weight and fragmentation patterns. For long-chain aliphatic amines, a characteristic fragmentation is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This results in a resonance-stabilized, nitrogen-containing cation that is readily detected. In the case of this compound, this would lead to predictable fragment ions, aiding in its positive identification even in complex mixtures. High-resolution time-of-flight (TOF) mass spectrometers can provide exact mass data, allowing for the calculation of elemental composition and unambiguous confirmation of the compound's identity. waters.comwaters.com

Liquid chromatography-mass spectrometry (LC-MS) is suitable for the analysis of less volatile or thermally unstable amine derivatives. researchgate.net Reversed-phase columns, such as a C18, are commonly used with acidic mobile phases to ensure the amine is in its protonated form, which improves peak shape and retention. mdpi.comsigmaaldrich.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are effective ionization techniques for amines. sigmaaldrich.comgcms.cz LC-MS/MS, a tandem mass spectrometry technique, enhances selectivity and sensitivity, allowing for the quantification of trace levels of the compound in complex matrices. mdpi.com

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detector | Key Application |

| GC-MS | DB5-MS (non-polar) | Helium | Trifluoroacetic anhydride (TFAA) | Mass Spectrometer (EI, CI) | Identification, Purity, Volatile Impurity Profiling |

| LC-MS/MS | C18 (reversed-phase) | Acetonitrile/Water with Formic Acid | None required | Tandem Mass Spectrometer (ESI) | Quantification, Trace Analysis, Non-volatile Impurity Profiling |

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the protons on the carbon adjacent to the nitrogen atom (α-protons) are deshielded and typically appear in the 2.5-3.0 ppm region. docbrown.info The N-H protons of a primary amine can appear over a wide chemical shift range and are often broad; their signal can be confirmed by D₂O exchange, which causes the peak to disappear. openstax.orglibretexts.org The complex, overlapping signals from the pentyl and octyl chains can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which map out proton-proton and proton-carbon correlations, respectively.

¹³C NMR spectroscopy shows distinct signals for each unique carbon atom in the molecule. Carbons bonded to the amine nitrogen are deshielded and absorb around 20 ppm further downfield than their counterparts in a similar alkane. openstax.org The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. In derivatives of this compound, changes in the chemical shifts of nearby carbons and protons can confirm the site of modification. For certain amide derivatives, restricted rotation around the N-C=O bond can lead to the presence of rotamers, which appear as separate sets of signals in the NMR spectrum at lower temperatures. sapub.org

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | -CH₂-N | ~2.7 ppm | Signal for the methylene (B1212753) group attached to the amine. |

| ¹H | -NH₂ | 1.0 - 2.5 ppm (variable) | Often a broad signal; disappears upon D₂O exchange. openstax.orglibretexts.org |

| ¹H | -CH- (branch point) | ~1.5 ppm | Complex multiplet due to coupling with adjacent protons. |

| ¹H | Alkyl -CH₂- & -CH₃ | 0.8 - 1.4 ppm | Overlapping signals typical of long alkyl chains. |

| ¹³C | -C-N | ~40-50 ppm | Carbon directly bonded to nitrogen is deshielded. openstax.org |

| ¹³C | Alkyl carbons | ~14-40 ppm | Specific shifts depend on the position within the chains. |

Applications of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used for the rapid identification of functional groups.

In the IR spectrum of this compound, the primary amine group gives rise to several characteristic absorptions. A pair of medium-intensity bands between 3300 and 3500 cm⁻¹ corresponds to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgspectroscopyonline.com These bands are typically sharper than the broad O-H stretch of alcohols. openstax.org An NH₂ scissoring (bending) vibration appears near 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration is observed in the 1030-1080 cm⁻¹ range for primary amines with a secondary alpha carbon. aip.org

Raman spectroscopy provides complementary information. unchainedlabs.com While N-H bonds give weak Raman signals, the C-C backbone of the alkyl chains will produce strong signals, providing a characteristic fingerprint of the molecule. libretexts.org Raman is particularly advantageous for analyzing aqueous samples, as water is a very weak Raman scatterer. ondavia.com This makes it suitable for in-situ reaction monitoring or analysis in aqueous media without complex sample preparation.

| Spectroscopy | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| Infrared (IR) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (doublet) libretexts.orgspectroscopyonline.com |

| Infrared (IR) | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong wpmucdn.com |

| Infrared (IR) | C-N Stretch | 1030 - 1080 | Medium aip.org |

| Raman | C-H Stretches | 2800 - 3000 | Strong |

| Raman | C-C Stretches | 800 - 1200 | Strong |

Hyphenated Techniques for Trace Analysis and Complex Mixture Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for analyzing trace components in complex mixtures. nih.govsaspublishers.com These methods leverage the separation power of chromatography or electrophoresis with the identification capabilities of spectroscopy. actascientific.comspringernature.com

For the analysis of this compound, online coupling of solid-phase extraction with liquid chromatography-mass spectrometry (SPE-LC-MS) can be used for sample pre-concentration and matrix removal. This is crucial for detecting low levels of the amine in environmental or biological samples. The SPE step isolates the analyte of interest, which is then directly injected into the LC-MS system for separation and sensitive detection. nih.gov

Other powerful hyphenated techniques include LC-NMR, which allows for the direct acquisition of NMR data on separated chromatographic peaks. researchgate.net This is a definitive method for identifying unknown impurities or metabolites of this compound without the need to isolate each component individually. Gas Chromatography-Infrared Spectroscopy (GC-IR) provides IR spectra of compounds as they elute from the GC column, offering complementary structural information to GC-MS. researchgate.net

Chiral Separation Methodologies for Enantiomeric Purity Assessment

The carbon atom at position 3 in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Assessing the enantiomeric purity is critical in many applications, particularly in pharmaceuticals. Chiral separation methodologies are designed to resolve these enantiomeric pairs.

This is most commonly achieved using chiral chromatography, either with GC or HPLC. yakhak.org The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for separating chiral amines. yakhak.orgresearchgate.netwiley.com

For successful separation, the amine often needs to be derivatized to introduce functional groups that can engage in stronger chiral recognition interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with the CSP. nih.govgoogle.com For example, reacting this compound with a chiral derivatizing agent creates a pair of diastereomers, which can then be separated on a standard, non-chiral column. NMR spectroscopy can also be used to determine enantiomeric purity by using chiral solvating agents or chiral derivatizing agents that induce different chemical shifts for the enantiomers. researchgate.net

3 Pentyloctan 1 Amine As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for the Synthesis of Novel Amides, Ureas, and Carbamates

The primary amine group of 3-pentyloctan-1-amine is a nucleophilic center that readily participates in reactions to form stable amide, urea, and carbamate linkages. These functional groups are fundamental in medicinal chemistry, materials science, and agrochemicals.

Amides: The reaction of this compound with carboxylic acid derivatives is a straightforward method for amide bond formation. The most common methods include reaction with acyl chlorides or the use of coupling agents with carboxylic acids. The reaction with an acyl chloride is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Alternatively, condensation reactions with carboxylic acids can be promoted by dehydrating agents like carbodiimides (e.g., DCC, EDCI) or uronium salts (e.g., HATU, HBTU). The bulky nature of the 3-pentyloctyl group can influence reaction kinetics, potentially requiring more forcing conditions compared to less hindered amines.

Ureas: Substituted ureas are commonly synthesized by the reaction of an amine with an isocyanate. organic-chemistry.orgasianpubs.org this compound can be reacted with a variety of isocyanates (R-N=C=O) to produce unsymmetrical ureas. To avoid handling toxic isocyanates, they can be generated in situ from sources like Boc-protected amines or through rearrangements such as the Curtius, Lossen, or Hofmann rearrangement. organic-chemistry.orgnih.govnih.gov Another classical approach involves the use of phosgene or its safer equivalents, like triphosgene or carbonyldiimidazole (CDI), which react with the amine to form an intermediate that is subsequently treated with another amine. nih.gov

Carbamates: Carbamates, often used as protecting groups for amines or as linkages in pharmaceuticals and polymers, can be synthesized from this compound using several methods. nih.gov The most common laboratory method involves the reaction with an alkyl chloroformate (R-O-CO-Cl) in the presence of a base. nih.gov More modern, environmentally friendly methods include three-component coupling reactions involving the amine, carbon dioxide, and an alkyl halide, often promoted by a cesium base. organic-chemistry.orggoogle.com

Table 1: Synthetic Routes to Amides, Ureas, and Carbamates from this compound

| Target Functional Group | Reactant 1 | Reactant 2 | General Conditions |

|---|---|---|---|

| Amide | This compound | Acyl Chloride (R-COCl) | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Amide | This compound | Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, HATU), solvent |

| Urea | This compound | Isocyanate (R-NCO) | Aprotic solvent, room temperature |

| Urea | This compound | Carbonyldiimidazole (CDI) | Step 1: React with CDI. Step 2: Add second amine (R'-NH2) |

| Carbamate | This compound | Chloroformate (R-OCOCl) | Aprotic solvent, base |

| Carbamate | This compound | CO2 + Alkyl Halide (R-X) | Cesium carbonate, TBAI, DMF |

Incorporation into Polymeric Materials and Macromolecular Structures (academic focus)

The distinct structure of this compound makes it an interesting candidate for modifying existing polymers or as a monomer in polymerization reactions. Amino-functionalized polymers are crucial intermediates for creating sophisticated biomaterials and other functional macromolecules. mdpi.com

One approach involves polymer-analogous reactions, where a pre-formed polymer with reactive functional groups is modified with the amine. For example, polymers containing acyl chloride groups, such as poly(acryloyl chloride), can readily react with this compound to attach the bulky alkyl side chains onto the polymer backbone via amide linkages. mdpi.com This modification would dramatically alter the physical properties of the parent polymer, increasing its hydrophobicity and potentially lowering its glass transition temperature due to the flexible side chains.

Alternatively, this compound can act as a monomer or chain terminator in step-growth polymerization. For instance, in reaction with a diacyl chloride, it could be used to control molecular weight or to form the end-caps of a polyamide chain. If a molecule containing two primary amine groups with a similar branched structure were available, it could be co-polymerized with diacyl chlorides to form novel polyamides. The incorporation of such a bulky, non-polar group into the polymer backbone would disrupt chain packing, likely leading to amorphous materials with enhanced solubility in organic solvents. Similarly, reaction with diisocyanates would lead to the formation of polyureas with bulky side groups influencing their mechanical and thermal properties.

Table 2: Potential Polymeric Structures Incorporating this compound

| Polymer Type | Role of this compound | Co-monomer | Potential Properties |

|---|---|---|---|

| Side-chain functionalized Polyamide | Modifying Agent | Poly(acryloyl chloride) | Increased hydrophobicity, enhanced solubility, amorphous nature. |

| Polyamide | Chain Terminator / Co-monomer | Diacyl Chloride (e.g., adipoyl chloride) | Controlled molecular weight, disrupted chain packing. |

| Polyurea | Chain Terminator / Co-monomer | Diisocyanate (e.g., MDI, TDI) | Modified thermal and mechanical properties, increased lipophilicity. |

Role in the Construction of Nitrogen-Containing Heterocycles

Primary amines are fundamental building blocks in the synthesis of a vast range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, natural products, and functional materials. mdpi.comnih.gov this compound can serve as the nitrogen source in various cyclization and condensation reactions to form heterocyclic rings.

For example, in the Paal-Knorr synthesis, a primary amine reacts with a 1,4-dicarbonyl compound to form a substituted pyrrole. The use of this compound would yield an N-substituted pyrrole bearing a large, sterically demanding alkyl group. This substituent would significantly influence the pyrrole's physical properties, such as its solubility and interaction with other molecules, making it a candidate for applications in materials science or as a sterically hindered ligand.

Similarly, in the synthesis of substituted pyridines or other azines, this compound could be used in condensation reactions with dicarbonyls or their equivalents. The resulting N-alkylated heterocyclic cations or the corresponding dihydro derivatives would possess the bulky 3-pentyloctyl group, which could direct subsequent reactions or modulate the biological activity of the molecule. The amine can also be a key component in multicomponent reactions that efficiently build complex heterocyclic scaffolds in a single step.

Application as a Ligand in Coordination Chemistry and Catalysis

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base, or ligand, coordinating to metal centers to form metal-amine complexes. nih.gov Such complexes are central to the field of homogeneous catalysis. The specific structure of this amine—a primary amine with significant steric bulk near the coordinating atom—makes it a particularly interesting ligand for influencing the reactivity and selectivity of catalytic transformations. nih.govnih.gov

This compound can be used as a simple monodentate ligand for various transition metals (e.g., Palladium, Rhodium, Cobalt, Ruthenium). elsevierpure.com The coordination of this bulky amine to a metal center creates a sterically crowded environment. This crowding can be advantageous in several catalytic processes:

Stabilization of Reactive Species: The bulky ligand can protect a low-coordinate metal center from decomposition pathways like dimerization.

Promoting Reductive Elimination: In cross-coupling cycles, steric pressure from the ligand can accelerate the final product-forming step.

Controlling Substrate Access: The ligand can block certain coordination sites, forcing incoming substrates to bind in a specific orientation, thereby enhancing selectivity.

For example, in palladium-catalyzed cross-coupling reactions, ancillary ligands are crucial for catalyst performance. While phosphines are most common, amine ligands can also play a significant role. A Pd(II) complex featuring this compound could potentially be active in reactions like the Heck or Suzuki coupling, with the bulky amine influencing the regioselectivity and efficiency of the catalytic cycle.

The effectiveness of a catalyst often hinges on the rational design of its ligands. The structure of this compound embodies key principles used to tune catalytic performance, primarily through steric effects.

Steric Hindrance and Selectivity: The large steric footprint of the 3-pentyloctyl group is a powerful tool for controlling selectivity. In asymmetric catalysis, if the amine were part of a larger chiral ligand, its bulk would create a well-defined chiral pocket around the metal's active site. This pocket would allow only one enantiomer of a prochiral substrate to bind in a productive orientation, leading to a high enantiomeric excess in the product. nih.gov

Cone Angle: The concept of the Tolman cone angle, typically used for phosphine (B1218219) ligands, can be qualitatively applied here. This compound would have a large cone angle, occupying a significant portion of the coordination sphere of the metal. This can be used to favor reactions with smaller substrates over larger ones (chemoselectivity) or to direct reactions to the least hindered position on a substrate (regioselectivity).

Electronic Effects: As a simple alkylamine, this compound is a pure sigma-donor. It donates electron density to the metal center, increasing its electron richness. This can enhance the rate of oxidative addition steps in many catalytic cycles. By combining this amine with other ligands that have different electronic properties (e.g., pi-accepting ligands), the electronic character of the metal center can be finely tuned to optimize catalytic activity.

Environmental Transformation and Biogeochemical Cycling of Aliphatic Amines Excluding Safety

Abiotic Degradation Pathways in Aquatic and Atmospheric Systems

Abiotic degradation involves non-biological processes that break down chemical compounds. For aliphatic amines, these pathways are primarily significant in the atmosphere, with limited activity in aquatic systems.

Direct photolysis, the breakdown of a molecule by direct absorption of light, is not considered a significant degradation pathway for long-chain aliphatic amines like 3-Pentyloctan-1-amine. These molecules lack aromatic rings or other functional groups (chromophores) that can absorb light energy in the environmentally relevant UV spectrum.

Similarly, hydrolysis, the reaction with water, is not an expected degradation mechanism. Aliphatic amines lack hydrolysable groups, making them stable against spontaneous reaction with water under typical environmental pH and temperature conditions. The C-N bond in primary amines is generally resistant to hydrolysis.

Table 1: Estimated Potential for Abiotic Degradation of this compound via Photolysis and Hydrolysis

| Degradation Pathway | Mechanism | Environmental Relevance | Rationale |

|---|---|---|---|

| Photolysis | Direct absorption of UV radiation leading to bond cleavage. | Low / Insignificant | The molecule lacks a chromophore capable of absorbing environmental UV light. |

| Hydrolysis | Reaction with water leading to cleavage of chemical bonds. | Low / Insignificant | The primary amine functional group and alkyl C-N bonds are not susceptible to hydrolysis under typical environmental conditions. |

In contrast to their stability in water, long-chain aliphatic amines are susceptible to degradation in the atmosphere through reactions with potent oxidants.

Hydroxyl Radicals (•OH): The primary degradation pathway for many organic compounds in the troposphere is reaction with hydroxyl radicals. These highly reactive species can abstract a hydrogen atom from the alkyl chain or the amine group of this compound. This initial reaction leads to the formation of a carbon-centered or nitrogen-centered radical, which then undergoes a series of rapid reactions with oxygen, leading to the formation of various oxygenated products and eventual mineralization.

Ozone (O₃): Ozone is another significant atmospheric oxidant, particularly for compounds with specific functional groups. The reaction of ozone with primary aliphatic amines is a recognized degradation pathway. Studies on particulate primary amines like octadecylamine (B50001) have shown that ozonolysis leads to the progressive oxidation of the amine, forming products such as nitroalkanes. In the presence of other organic compounds like fatty acids, reactions can also yield imines and amides.

Table 2: Key Oxidative Degradation Pathways and Products for Related Aliphatic Amines

| Oxidant | Reaction Type | Primary Transformation Products | Environmental Compartment |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Hydrogen Abstraction | Carbonyls (Aldehydes/Ketones), Organic Acids, Nitrogen Oxides | Atmosphere (Troposphere) |

| Ozone (O₃) | Oxidation | Nitroalkanes, Imines, Amides | Atmosphere (Particulate Phase) |

Microbial Metabolism and Biotransformation Pathways of Related Compounds

The primary mechanism for the breakdown of long-chain aliphatic amines in soil and aquatic systems is microbial degradation. Bacteria, in particular, have demonstrated the ability to utilize these compounds as sources of carbon and nitrogen.

Research on model organisms, particularly from the genera Pseudomonas and Rhodococcus, has elucidated the primary enzymatic pathway for the degradation of long-chain primary alkylamines. researchgate.netnih.gov These bacteria can utilize alkylamines with chain lengths from C₃ to C₁₈ as their sole source of carbon, nitrogen, and energy. nih.gov

The key steps in this aerobic degradation pathway are:

Oxidative Deamination: The process is initiated by an amine dehydrogenase (AmDH) or a similar oxidoreductase. This enzyme catalyzes the oxidation of the primary amine to the corresponding imine.

Hydrolysis: The resulting imine is unstable in aqueous environments and spontaneously hydrolyzes to form an alkanal (a long-chain aldehyde) and ammonia (B1221849).

Aldehyde Oxidation: The alkanal is then oxidized to a carboxylic acid (fatty acid) by an aldehyde dehydrogenase . researchgate.net

Beta-Oxidation: The fatty acid product enters the well-established beta-oxidation pathway, where it is sequentially broken down into acetyl-CoA units, which then enter the central metabolic cycles of the cell (e.g., the Krebs cycle) for energy production and biosynthesis.

This pathway allows for the complete mineralization of the aliphatic amine. oup.com The broad substrate specificity of the initial amine dehydrogenase allows bacteria like Pseudomonas sp. to degrade a wide range of primary amines, with a preference often observed for chain lengths between C₈ and C₁₄. nih.gov

Table 3: Proposed Enzymatic Pathway for Aerobic Degradation of a Primary Long-Chain Amine

| Step | Enzyme Class | Substrate | Product |

|---|---|---|---|

| 1 | Amine Dehydrogenase | R-CH₂-NH₂ (e.g., this compound) | R-CH=NH (Imine) |

| 2 | (Spontaneous) | R-CH=NH (Imine) + H₂O | R-CHO (Alkanal) + NH₃ |

| 3 | Aldehyde Dehydrogenase | R-CHO (Alkanal) | R-COOH (Fatty Acid) |

| 4 | Beta-Oxidation Enzymes | R-COOH (Fatty Acid) | Acetyl-CoA |

In engineered systems like wastewater treatment plants, biotransformation is the principal removal process for aliphatic amines. Due to their cationic nature at typical wastewater pH, long-chain amines strongly adsorb to negatively charged surfaces of activated sludge. oup.com This partitioning from the aqueous phase to the solid phase is a critical step that facilitates microbial degradation.

While complete mineralization via the pathway described in 7.2.1 is the ultimate fate, intermediate biotransformation reactions can also occur, particularly with more complex amine structures or under conditions not optimized for complete degradation. Systematic studies on amine-containing micropollutants in activated sludge have identified several common initial biotransformation reactions. These include:

N-oxidation: The enzymatic addition of an oxygen atom to the nitrogen, forming an N-oxide.

N-acetylation: The addition of an acetyl group to the nitrogen atom.

These reactions often represent the initial steps of detoxification or metabolism by the microbial community and can occur in parallel. The resulting transformation products may have different environmental properties, such as increased water solubility, compared to the parent compound.

Modeling of Environmental Distribution and Persistence of Aliphatic Amines

Predicting the environmental distribution of a chemical like this compound relies on mathematical models, such as fugacity models . ulisboa.pttul.cz Fugacity, which can be thought of as the "escaping tendency" of a chemical from a phase, is used to model the partitioning and transport of chemicals between different environmental compartments (air, water, soil, sediment, biota). nih.gov

To model a long-chain aliphatic amine, several key physicochemical properties are required:

Vapor Pressure: Influences partitioning into the atmosphere.

Water Solubility: Determines the concentration in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): A measure of hydrophobicity, which predicts partitioning into organic matter in soil, sediment, and biota.

Acid Dissociation Constant (pKa): Crucial for amines, as it determines the degree of protonation at a given environmental pH. As a primary amine, this compound will be predominantly protonated (cationic) at typical environmental pH values (pH 5-9), significantly increasing its tendency to sorb to negatively charged soil and sediment particles.

The cationic surfactant nature of protonated long-chain amines means that sorption to soil organic carbon and clay minerals is a dominant process. Models must therefore account for not only partitioning (based on Kow) but also strong ion-exchange interactions.

Based on the properties of similar long-chain amines, models would predict that this compound, upon release to an aquatic environment, would rapidly partition from the water column to sediment and suspended solids. In soil, it would be strongly sorbed and exhibit low mobility. Its persistence would be low to moderate, primarily dictated by the rate of microbial degradation in the soil and sediment compartments.

Table 4: Key Parameters for Modeling the Environmental Fate of this compound

| Parameter | Significance in Modeling | Expected Characteristic for this compound |

|---|---|---|

| Vapor Pressure | Air-water and air-soil partitioning. | Low (due to high molecular weight). |

| Water Solubility | Distribution in aquatic systems. pH-dependent. | Low, but increases upon protonation. |

| Log Kow | Partitioning into organic matter and biota. | High (indicating hydrophobicity). |

| pKa | Determines speciation (neutral vs. cationic form). | ~10.6 (typical for primary amines), indicating it is mostly cationic in the environment. |

| Biodegradation Rate | Determines overall persistence in soil and water. | Expected to be readily biodegradable under aerobic conditions. |

Emerging Research Directions and Future Perspectives for 3 Pentyloctan 1 Amine Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 3-Pentyloctan-1-amine is being revolutionized by the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved scalability, and greater reaction control.

Flow chemistry, which involves the continuous pumping of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and mixing. This level of control can lead to higher yields and purities, as well as the ability to safely handle hazardous reagents and intermediates. For the synthesis of long-chain primary amines, flow reactors can be employed for reactions such as the catalytic hydrogenation of nitriles or reductive amination, providing a streamlined and efficient route to these valuable compounds. The future of amine synthesis will likely see the development of multi-step, telescoped flow processes that can generate complex amines from simple starting materials in a single, uninterrupted sequence.

Automated synthesis platforms, often integrated with flow chemistry systems, further accelerate the discovery and optimization of new chemical entities. These platforms can systematically vary reaction conditions to rapidly identify optimal synthesis routes. For a novel compound like this compound, an automated platform could be used to explore a wide range of catalysts, solvents, and reaction times to maximize the efficiency of its synthesis. The data generated from these high-throughput experiments can also be used to train machine learning algorithms to predict reaction outcomes, further speeding up the development process.

Table 1: Comparison of Batch vs. Flow Synthesis for Amines

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, often requires re-optimization | Straightforward, by running for longer times or using larger reactors |

| Safety | Handling of hazardous reagents can be risky at large scale | Smaller reaction volumes at any given time enhance safety |

| Heat Transfer | Inefficient, can lead to hotspots and side reactions | Excellent, due to high surface-area-to-volume ratio |

| Mixing | Can be inefficient, leading to concentration gradients | Efficient and rapid mixing |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

Exploration in Supramolecular Chemistry and Self-Assembly

The long alkyl chains and the polar amine headgroup of this compound make it an excellent candidate for studies in supramolecular chemistry and self-assembly. These fields explore the spontaneous organization of molecules into ordered structures through non-covalent interactions.

Long-chain amines are known to self-assemble on various surfaces, forming well-ordered monolayers. These self-assembled monolayers (SAMs) can be used to modify the surface properties of materials, for example, to control wetting, adhesion, or corrosion. The specific arrangement of the molecules in the SAM is influenced by the length and branching of the alkyl chain, as well as the nature of the substrate. Future research in this area could involve investigating the self-assembly of this compound on different metallic and non-metallic surfaces to create novel functional coatings.